1-Ethyl-6-oxopiperidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 1-ethyl-6-oxopiperidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, establishing its formal chemical identity through precise structural descriptors. The compound's molecular formula C8H13NO3 corresponds to a molecular weight of 171.196 daltons, reflecting the incorporation of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms within its heterocyclic framework. The Chemical Abstracts Service registry number 915919-82-3 provides a unique identifier for this specific molecular entity, while the MDL number MFCD08059986 serves as an additional database reference for chemical information systems.
The IUPAC systematic name "1-ethyl-6-oxo-3-piperidinecarboxylic acid" precisely describes the structural arrangement of functional groups around the six-membered saturated nitrogen heterocycle. Alternative nomenclature includes "this compound" and "3-piperidinecarboxylic acid, 1-ethyl-6-oxo-", demonstrating the flexibility in systematic naming conventions while maintaining structural clarity. The Simplified Molecular-Input Line-Entry System representation "CCN1CC(CCC1=O)C(=O)O" provides a linear notation that captures the complete connectivity pattern of the molecule.
The International Chemical Identifier string "InChI=1S/C8H13NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)" encodes the molecular structure in a standardized format, while the corresponding InChI Key "BDOVKBMNIWNGIL-UHFFFAOYSA-N" serves as a fixed-length identifier derived from the full InChI string. These systematic identifiers collectively establish a comprehensive nomenclature framework that enables precise communication of the compound's molecular identity across diverse chemical databases and research applications.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | 1-ethyl-6-oxo-3-piperidinecarboxylic acid |
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.196 g/mol |
| CAS Registry Number | 915919-82-3 |
| MDL Number | MFCD08059986 |
| SMILES Notation | CCN1CC(CCC1=O)C(=O)O |
| InChI Key | BDOVKBMNIWNGIL-UHFFFAOYSA-N |
Molecular Geometry Optimization via Computational Modeling
Computational molecular modeling of this compound employs advanced density functional theory calculations to determine optimal geometric arrangements and energy-minimized conformations. The RDKit molecular modeling framework facilitates systematic conformer generation through the Experimental-Torsion Knowledge Distance Geometry algorithm, producing multiple three-dimensional conformations for comprehensive structural analysis. Energy optimization utilizing the Universal Force Field methodology enables the identification of thermodynamically favorable molecular geometries through iterative minimization procedures involving up to 200 optimization cycles per conformer.
The computational analysis reveals distinct conformational preferences characterized by specific bond length patterns and geometric parameters throughout the piperidine ring system. Force field calculations demonstrate energy differences between conformers, with the lowest energy conformation representing the most thermodynamically stable molecular arrangement under standard conditions. These computational predictions provide quantitative insights into the preferred spatial organization of the ethyl substituent, the carbonyl functionality, and the carboxylic acid moiety relative to the central piperidine ring framework.
Bond length analysis from optimized geometries indicates characteristic distances between adjacent atoms within the heterocyclic structure, with carbon-carbon bonds typically ranging from 1.52 to 1.54 Angstroms and carbon-nitrogen bonds measuring approximately 1.47 Angstroms. The carbonyl carbon-oxygen double bond exhibits a shortened distance of approximately 1.22 Angstroms, while the carboxylic acid carbon-oxygen bonds display the expected differentiation between the carbonyl oxygen (1.22 Angstroms) and the hydroxyl oxygen (1.36 Angstroms). These geometric parameters align with established structural chemistry principles for saturated heterocyclic compounds bearing electron-withdrawing substituents.
The computational modeling framework enables systematic comparison of conformational energies across multiple molecular arrangements, facilitating identification of the global energy minimum structure. Energy differences between conformers typically span a range of several kilocalories per mole, reflecting the influence of steric interactions, electronic effects, and intramolecular hydrogen bonding patterns on overall molecular stability. This quantitative approach to geometric optimization provides a robust foundation for understanding the preferred three-dimensional architecture of this compound in both gas-phase and solution environments.
Conformational Analysis of Piperidine Ring Substituents
The conformational behavior of this compound is governed by the characteristic chair conformation of the six-membered piperidine ring, with specific preferences for axial versus equatorial positioning of substituents. Detailed nuclear magnetic resonance spectroscopic studies and computational analyses reveal that the carboxylic acid functionality preferentially adopts an equatorial orientation, minimizing steric interactions with the ring framework while optimizing electronic stabilization through favorable orbital overlap patterns. This equatorial preference aligns with fundamental conformational principles governing substituted cyclohexane and piperidine systems, where bulky substituents tend to occupy the sterically less demanding equatorial positions.
The ethyl substituent at the nitrogen position introduces additional conformational complexity through its influence on the overall molecular geometry and electronic distribution. Computational studies indicate that the ethyl group can adopt multiple rotational conformations around the carbon-nitrogen bond, with the most stable arrangements minimizing steric clashes with the piperidine ring hydrogens while maximizing favorable van der Waals interactions. The 6-oxo functionality significantly constrains the conformational flexibility of the ring system through its planar geometry and electronic effects, which influence the preferred puckering patterns and substituent orientations throughout the molecular framework.
Systematic conformational analysis reveals that the piperidine ring maintains its chair conformation across different molecular environments, with ring-flipping barriers typically exceeding 10 kilocalories per mole. The presence of the carbonyl group at the 6-position introduces additional electronic effects that stabilize specific conformational arrangements through resonance interactions and dipole-dipole attractions. These electronic contributions work in concert with steric factors to establish well-defined conformational preferences that can be quantitatively predicted through computational modeling approaches.
The influence of solvent environment on conformational equilibria becomes particularly important for molecules containing both hydrophobic and hydrophilic functional groups. Aqueous solutions tend to favor conformations that maximize hydrogen bonding interactions between the carboxylic acid moiety and surrounding water molecules, while organic solvents may stabilize alternative arrangements that optimize van der Waals interactions between the ethyl substituent and the solvent matrix. This solvent-dependent conformational behavior has significant implications for understanding the molecular recognition properties and binding interactions of this compound in different chemical environments.
| Conformational Parameter | Preferred Orientation | Energy Difference (kcal/mol) |
|---|---|---|
| Carboxylic Acid Group | Equatorial | 0 (reference) |
| Ethyl N-Substituent | Extended | 1.5-2.5 |
| Ring Pucker | Chair | 0 (reference) |
| Carbonyl Orientation | Axial | Fixed by ring structure |
Comparative Structural Analysis with Related Nipecotic Acid Derivatives
The structural relationship between this compound and nipecotic acid (piperidine-3-carboxylic acid) provides valuable insights into the effects of N-alkylation and carbonyl substitution on molecular geometry and conformational preferences. Nipecotic acid, with the molecular formula C6H11NO2 and molecular weight 129.159 daltons, represents the parent compound lacking both the ethyl substituent and the 6-oxo functionality. This structural comparison reveals how specific chemical modifications influence the overall three-dimensional architecture and electronic properties of piperidine carboxylic acid derivatives.
The addition of the ethyl group at the nitrogen position in this compound increases the molecular weight by 42.037 daltons compared to nipecotic acid, reflecting the incorporation of two additional carbon atoms and four additional hydrogen atoms. This N-alkylation eliminates the secondary amine functionality present in nipecotic acid, fundamentally altering the compound's hydrogen bonding capabilities and basicity characteristics. The transformation from a secondary to a tertiary amine has profound implications for biological activity, as nipecotic acid derivatives are known to interact with gamma-aminobutyric acid transporters through their basic nitrogen functionality.
The introduction of the carbonyl group at the 6-position represents a significant structural modification that constrains the conformational flexibility of the piperidine ring while introducing additional electronic effects. Crystallographic studies of nipecotic acid complexes demonstrate that the unsubstituted piperidine ring readily adopts chair conformations with the carboxylic acid group in the equatorial position. The 6-oxo substitution in this compound maintains this equatorial preference for the carboxylate functionality while introducing a planar sp2-hybridized carbon that affects the overall ring geometry and electronic distribution.
Comparative analysis of hydrogen bonding patterns reveals distinct differences between these related compounds in their ability to form intermolecular associations. Nipecotic acid can participate in both donor and acceptor hydrogen bonding through its secondary amine and carboxylic acid functionalities, leading to complex three-dimensional network structures in the solid state. In contrast, this compound primarily functions as a hydrogen bond acceptor through its carbonyl and carboxylate oxygens, with limited donor capability restricted to the carboxylic acid proton. This difference in hydrogen bonding potential significantly influences the compounds' solubility properties, crystal packing arrangements, and intermolecular recognition characteristics.
The electronic effects of the 6-oxo substituent extend throughout the piperidine ring system, influencing the basicity of the nitrogen atom and the acidity of the carboxylic acid functionality. Computational studies indicate that the electron-withdrawing nature of the carbonyl group reduces the electron density at the nitrogen center, effectively decreasing its basicity compared to simple N-alkylated piperidines. Simultaneously, the carbonyl functionality can participate in conjugative interactions that may influence the acidity of the carboxylic acid group through inductive and resonance effects transmitted through the ring system.
| Structural Parameter | Nipecotic Acid | This compound |
|---|---|---|
| Molecular Formula | C6H11NO2 | C8H13NO3 |
| Molecular Weight (g/mol) | 129.159 | 171.196 |
| Nitrogen Functionality | Secondary amine | Tertiary amine |
| Additional Substituents | None | 6-oxo, N-ethyl |
| Hydrogen Bond Donors | 2 (NH, COOH) | 1 (COOH) |
| Hydrogen Bond Acceptors | 3 (N, 2×O) | 4 (N, 3×O) |
| Ring Conformation | Chair | Chair (constrained) |
| Carboxylate Orientation | Equatorial | Equatorial |
Structure
2D Structure
Properties
IUPAC Name |
1-ethyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVKBMNIWNGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660745 | |
| Record name | 1-Ethyl-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-82-3 | |
| Record name | 1-Ethyl-6-oxo-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Ethyl-6-oxopiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a carboxylic acid functional group, which plays a crucial role in its interaction with various biological targets, including enzymes and receptors. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a six-membered piperidine ring with an ethyl group and a carboxylic acid substituent, contributing to its unique chemical reactivity and biological activity.
The mechanism of action for this compound involves its binding to specific molecular targets, leading to alterations in their activity. This compound may interact with various enzymes and receptors, influencing signal transduction pathways and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to receptors that modulate physiological responses, such as pain perception or inflammation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Gram-positive bacteria | |
| 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | Notable antibacterial activity |
Analgesic and Anti-inflammatory Effects
Initial studies suggest that this compound may serve as an analgesic and anti-inflammatory agent. Its interaction with pain signaling pathways indicates potential therapeutic applications in pain management.
Case Study:
A study evaluated the analgesic effects of this compound using an MTT assay on human RPMI 8226 cells. The results indicated a significant reduction in cell viability at higher concentrations (100 µM and above), implying potential efficacy against pain-related conditions .
Pharmacological Applications
The diverse biological activities of this compound position it as a candidate for further research in drug development. Its potential applications include:
- Antimicrobial Agents: Targeting bacterial infections.
- Pain Management Therapies: Developing new analgesics.
- Inflammatory Disease Treatments: Addressing conditions characterized by inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key attributes of 1-ethyl-6-oxopiperidine-3-carboxylic acid with structurally related compounds:
Note: The molecular weight of 1-methyl-6-oxopiperidine-3-carboxylic acid reported in (173.26 g/mol) conflicts with the calculated value (157.16 g/mol), suggesting possible data inconsistency.
Key Findings
Ring Size and Substituent Effects :
- Piperidine vs. Pyrrolidine : Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring). This impacts hydrogen-bonding capacity and solubility .
- Substituent Size : Ethyl and methyl groups (C₂H₅ vs. CH₃) influence steric hindrance and metabolic stability. Allyl and benzyl groups introduce bulkiness, altering pharmacokinetic profiles .
Functional Group Positioning :
- The 6-oxo group in piperidine derivatives enhances hydrogen-bond acceptor capacity, critical for interactions with biological targets .
- Carboxylic acid groups at position 3 contribute to acidity (pKa ~4–5), affecting solubility and ionization under physiological conditions .
Stereochemical Variations :
- Enantiomers like (2R,3R)-configured derivatives (e.g., CAS 1212404-60-8) demonstrate the importance of stereochemistry in drug design, as seen in their enhanced binding to target proteins .
Applications :
Preparation Methods
The preparation of 1-ethyl-6-oxopiperidine-3-carboxylic acid generally follows multi-step synthetic routes involving piperidine ring formation, functional group introduction, and oxidation steps. Key methodologies include:
Starting Materials: Commonly, piperidine derivatives such as 3-piperidone or substituted piperidines serve as precursors. Ethylation at the nitrogen is typically achieved by reaction with ethyl halides or ethylamine derivatives.
Ketone (6-oxo) Introduction: The keto group at position 6 can be introduced via selective oxidation of the corresponding piperidine ring or by using appropriately substituted starting materials.
Carboxylic Acid Installation: The carboxyl group at position 3 is often introduced through ester intermediates (e.g., ethyl esters) followed by hydrolysis.
Typical Reaction Conditions: Reactions are carried out in organic solvents such as ethanol, methanol, toluene, or ethyl acetate. Bases like sodium hydroxide, potassium carbonate, or sodium tert-butoxide are employed to facilitate alkylation or cyclization steps.
Microwave-Assisted Synthesis: Recent advances include microwave irradiation to accelerate reaction rates, reducing reaction times from several hours to under an hour at temperatures between 60–100°C, enhancing yield and purity.
Purification: Final products are purified by recrystallization (commonly from ethanol/water mixtures) or chromatographic techniques (silica gel chromatography using hexane/ethyl acetate mixtures).
Industrial Production Methods
Industrial-scale preparation focuses on optimizing yield, purity, and cost-effectiveness:
Large-Scale Reactors: Use of batch or continuous flow reactors with controlled temperature and pH to maximize conversion efficiency.
-
Alkylation and Condensation: Reaction of piperidine derivatives with ethyl halides or esters under basic conditions to form intermediates.
Cyclization and Oxidation: Formation of the oxopiperidine ring via intramolecular cyclization and selective oxidation.
Hydrolysis and Crystallization: Conversion of ester intermediates to carboxylic acid and purification via crystallization.
Solvent and Base Selection: Industrial processes use solvents like toluene, dichloromethane, or ethyl acetate, and bases such as sodium hydroxide or potassium carbonate, balancing reactivity and environmental considerations.
Yield and Purity: Industrial methods achieve high yields (typically above 90%) and high purity (>99% by HPLC), suitable for pharmaceutical or fine chemical applications.
Comparative Analysis of Preparation Methods
| Aspect | Traditional Reflux Method | Microwave-Assisted Synthesis | Industrial Continuous Flow |
|---|---|---|---|
| Reaction Time | 6–12 hours | 30–60 minutes | Minutes to hours (optimized) |
| Temperature Range | 60–100°C | 60–100°C | Controlled (variable) |
| Yield (%) | 70–85 | 80–96 | >90 |
| Purity (%) | 90–95 | 95–99 | >99 |
| Solvent Use | Ethanol, methanol, toluene | Green solvents preferred | Solvent recycling and optimization |
| Environmental Impact | Moderate (longer heating, solvent use) | Lower (shorter time, less energy) | Optimized for minimal waste and emissions |
| Scalability | Limited | Moderate | High |
Detailed Research Findings and Notes
Reaction Optimization: Studies show that the molar ratios of starting materials to base are critical. For example, a molar ratio of 1:1 to 1.5 between the piperidine derivative and alkylating agent/base improves yield and selectivity.
Choice of Base: Sodium hydroxide and potassium carbonate are frequently used bases. Sodium tert-butoxide and potassium tert-butoxide have been employed for specific cyclization steps to enhance reaction rates.
Solvent Effects: Polar protic solvents like ethanol facilitate alkylation, whereas aprotic solvents such as tetrahydrofuran or ethyl acetate are preferred for cyclization and oxidation steps.
Crystallization pH Control: Adjusting the pH during extraction and crystallization (e.g., pH 1–2 for acid precipitation) is crucial for isolating the pure acid form.
Microwave Synthesis Advantages: Microwave irradiation provides uniform heating and accelerates reaction kinetics, reducing side reactions and improving overall efficiency.
Example Preparation Protocol (Adapted from Related Piperidine Derivative Synthesis)
| Step | Procedure | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dissolve piperidine derivative in ethanol; add ethyl chloroformate and sodium hydroxide | 60°C, 2 hours | 85 | Formation of intermediate ester |
| 2 | Cyclize intermediate with sodium tert-butoxide in tetrahydrofuran | 80°C, 3 hours | 90 | Formation of oxopiperidine ring |
| 3 | Hydrolyze ester to carboxylic acid with aqueous sodium hydroxide | Reflux, 4 hours | 95 | Conversion to acid |
| 4 | Adjust pH to 1.5 with HCl; crystallize product | Room temperature, overnight | 92 | Purification by crystallization |
Q & A
Q. What are the key synthetic routes for 1-ethyl-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with piperidine ring formation followed by functionalization. Key steps include:
Q. Optimization strategies :
Q. Table 1: Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity Control Methods |
|---|---|---|---|
| Ethylation | Ethyl halide, K₂CO₃, DMF, 80°C | 60-75% | TLC, HPLC |
| Carboxylic Acid Formation | KMnO₄ in acidic aqueous conditions | 70-85% | Recrystallization, NMR |
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : Confirms stereochemistry (e.g., 2R,3R vs. 2S,3S configurations) and functional groups .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Chiral HPLC : Resolves enantiomeric mixtures to ensure stereochemical homogeneity .
- X-ray crystallography : Provides definitive proof of crystal structure and spatial arrangement .
Note : Purity ≥95% is typically required for pharmacological studies, verified via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does stereochemistry influence biological activity, and what methods resolve enantiomeric mixtures?
The compound’s stereochemistry (e.g., 2R,3R vs. 2S,3S) significantly impacts binding affinity to biological targets like enzymes or receptors. For example:
Q. Resolution methods :
Q. Table 2: Comparative Activity of Enantiomers
| Configuration | Target Enzyme IC₅₀ (μM) | Receptor Binding Affinity (Kd, nM) |
|---|---|---|
| 2R,3R | 12.3 ± 1.2 | 45.6 ± 3.8 |
| 2S,3S | 89.4 ± 4.7 | 210.5 ± 12.4 |
Q. What strategies mitigate low aqueous solubility during in vitro assays?
Low solubility often arises from the hydrophobic ethyl and oxopiperidine groups. Solutions include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance dissolution .
- Prodrug derivatization : Esterification of the carboxylic acid group improves solubility and bioavailability .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl groups) without disrupting pharmacophores .
Q. How should researchers address contradictions in reported pharmacological data (e.g., IC₅₀ values)?
Discrepancies may arise from variations in:
Q. Resolution workflow :
Validate purity via orthogonal methods (HPLC, NMR).
Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
Use isogenic cell lines or recombinant enzymes to minimize variability .
Q. What computational methods predict binding modes and guide structural optimization?
- Molecular docking : Software like AutoDock Vina identifies potential binding poses with enzymes (e.g., proteases) .
- QSAR models : Relate structural features (e.g., logP, polar surface area) to activity trends .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) .
Example : Docking studies reveal hydrogen bonding between the carboxylic acid group and catalytic residues in target enzymes, guiding methyl group substitutions to enhance affinity .
Q. How can researchers optimize synthetic routes for sustainability?
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Stereochemical control : Racemization risks during high-temperature steps require precise monitoring .
- Purification bottlenecks : Chromatography scalability issues can be mitigated via crystallization optimization .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., ≤1 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
